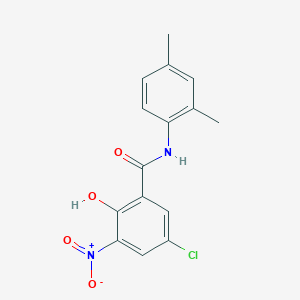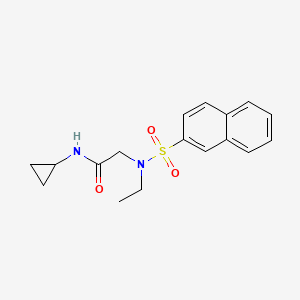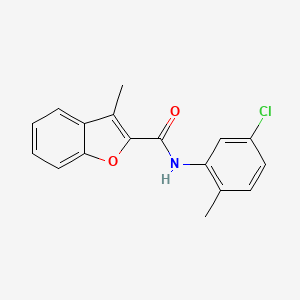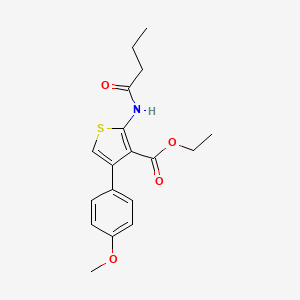amino]ethanol](/img/structure/B5851951.png)
2-[[4-(dimethylamino)benzyl](propyl)amino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[4-(dimethylamino)benzyl](propyl)amino]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMPEA and has been synthesized using different methods. The purpose of
作用机制
The mechanism of action of DMPEA is not fully understood, but it is believed to act by modulating various signaling pathways in the body. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a critical role in the regulation of inflammation and immune responses. DMPEA has also been shown to inhibit the expression of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
DMPEA has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer effects. It has been shown to scavenge free radicals and reduce oxidative stress, which can lead to the prevention of various diseases such as Alzheimer's disease. DMPEA has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and prevent the development of inflammatory diseases. Additionally, DMPEA has been shown to induce apoptosis in cancer cells, which can lead to the prevention and treatment of cancer.
实验室实验的优点和局限性
The advantages of using DMPEA in lab experiments include its antioxidant, anti-inflammatory, and anticancer properties, which make it useful in the study of various diseases. Additionally, DMPEA is relatively easy to synthesize and can be obtained in high yields. However, the limitations of using DMPEA in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for the study of DMPEA. One direction is to further investigate its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Another direction is to study its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
合成方法
DMPEA can be synthesized using different methods, including the reaction of 4-(dimethylamino)benzaldehyde with propylamine in the presence of a reducing agent such as sodium borohydride. The reaction mixture is then treated with hydrochloric acid to obtain the final product, DMPEA. Other methods of synthesis include the reaction of 4-(dimethylamino)benzaldehyde with propylene oxide in the presence of a catalyst such as zinc chloride.
科学研究应用
DMPEA has been widely used in scientific research due to its potential applications in various fields. It has been shown to have antioxidant properties, which make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease. DMPEA has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, DMPEA has been investigated for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methyl-propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-4-9-16(10-11-17)12-13-5-7-14(8-6-13)15(2)3/h5-8,17H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPVZWWLWLHLKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5422610 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5851875.png)

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide](/img/structure/B5851898.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5851913.png)
![2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide](/img/structure/B5851925.png)
![methyl 2-({[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetyl}amino)benzoate](/img/structure/B5851927.png)


![N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5851945.png)


![2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5851967.png)

